2-(4-chlorophenoxy)-N-(2-furylmethyl)-N-(2-pyridyl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-(2-furylmethyl)-N-(2-pyridyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenoxy group, a furylmethyl group, and a pyridyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(2-furylmethyl)-N-(2-pyridyl)acetamide typically involves the following steps:
Formation of the chlorophenoxy intermediate: This can be achieved by reacting 4-chlorophenol with an appropriate acylating agent.
Introduction of the furylmethyl group: The intermediate is then reacted with a furylmethyl halide under basic conditions to introduce the furylmethyl group.
Formation of the pyridylacetamide: Finally, the compound is synthesized by reacting the intermediate with 2-pyridylamine in the presence of a coupling agent such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(2-furylmethyl)-N-(2-pyridyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding furanones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-furylmethyl)-N-(2-pyridyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-N-(2-furylmethyl)-N-(2-pyridyl)acetamide: Characterized by the presence of chlorophenoxy, furylmethyl, and pyridyl groups.
2-(4-bromophenoxy)-N-(2-furylmethyl)-N-(2-pyridyl)acetamide: Similar structure but with a bromophenoxy group instead of chlorophenoxy.
2-(4-chlorophenoxy)-N-(2-thienylmethyl)-N-(2-pyridyl)acetamide: Similar structure but with a thienylmethyl group instead of furylmethyl.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H15ClN2O3 |
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Molecular Weight |
342.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C18H15ClN2O3/c19-14-6-8-15(9-7-14)24-13-18(22)21(12-16-4-3-11-23-16)17-5-1-2-10-20-17/h1-11H,12-13H2 |
InChI Key |
WTXLITUZZCXKRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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